Acetylacetone
Overview
Description
Acetylacetone, also known as 2,4-pentanedione, is an organic compound with the chemical formula CH₃−C(=O)−CH₂−C(=O)−CH₃. It is classified as a 1,3-diketone and exists in equilibrium with its enol tautomer CH₃−C(=O)−CH=C(−OH)−CH₃. This compound is a colorless liquid that is widely used in various chemical applications due to its unique properties .
Mechanism of Action
Target of Action
Acetylacetone, also known as 2,4-Pentanedione, is an organic compound that primarily targets metal ions , usually transition metals . It is a β-diketone that exists in two tautomeric forms which are rapidly inter-convertible . The ligand acetylacetonate is often abbreviated as “acac” and is used as a building block in modern organic synthesis .
Mode of Action
The binding of this compound to metal can take place in several ways, such as acetylacetonato ion complexes, neutral this compound complexes, olefin complexes, or carbon-bonded complexes . Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This interaction alters the electron density of the metal center, leading to the creation of a significant amount of oxygen defects .
Biochemical Pathways
The biosynthetic pathway of this compound was constructed by reversing its biodegradation route . This compound was successfully produced by engineered Escherichia coli (E. coli) by overexpression of this compound-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This process highlights the remarkable broadness of nanoparticle research, polymer, and applications of metal acetylacetonates as catalysts in organic syntheses .
Pharmacokinetics
It’s known that this compound is a colorless liquid and has a solubility in water of 16 g/100 mL , which could influence its absorption and distribution.
Result of Action
The result of this compound’s action is the formation of various coordination complexes as well as heterocyclic compounds . It plays a significant role in the synthesis of many coordination complexes . In addition, this compound modification alters the electron density of the metal center, leading to the creation of a significant amount of oxygen defects .
Action Environment
The keto and enol tautomers of this compound coexist in solution . The equilibrium constant tends to be high in nonpolar solvents; when the equilibrium constant is equal or greater than 1, the enol form is favored . The keto form becomes more favorable in polar, hydrogen-bonding solvents, such as water . This indicates that the environment, particularly the polarity of the solvent, can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Acetylacetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study, this compound was successfully produced by engineered Escherichia coli (E. coli) by overexpression of this compound-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This enzyme cleaves this compound into methylglyoxal and acetate .
Molecular Mechanism
The molecular mechanism of this compound involves its tautomeric nature. It exists in equilibrium with a tautomer, and these tautomers interconvert so rapidly under most conditions . This rapid interconversion allows this compound to participate in various biochemical reactions, including enzyme interactions .
Temporal Effects in Laboratory Settings
coli .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthetic pathway of this compound was constructed by reversing its biodegradation route . This pathway involves the interaction of this compound with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylacetone can be synthesized through several chemical routes. One common method involves the reaction between acetone and ketene, which is produced by the pyrolysis of acetone or acetic acid at high temperatures (700–800 °C). The esterification of ketene and acetone forms isopropenyl acetate, which is then transformed into this compound at 500–600 °C using metallic molybdenum as a catalyst .
Industrial Production Methods: Traditional industrial methods for producing this compound involve multiple steps and harsh conditions, resulting in low yields and environmental concerns. To address these issues, biosynthetic methods have been developed. These methods use engineered microorganisms, such as Escherichia coli, to produce this compound through the overexpression of specific enzymes. This approach offers advantages such as eco-friendliness, mild conditions, high selectivity, and lower potential costs .
Chemical Reactions Analysis
Types of Reactions: Acetylacetone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,4-pentanediol.
Substitution: this compound can undergo substitution reactions to form metal acetylacetonate complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts such as copper(II) chloride and iron(III) chloride are used to form metal acetylacetonate complexes.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,4-pentanediol.
Substitution: Metal acetylacetonate complexes.
Scientific Research Applications
Acetylacetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of coordination complexes and heterocyclic compounds.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a chelating agent in diagnostic imaging.
Comparison with Similar Compounds
- Acetylacetone (2,4-pentanedione)
- Acetylpropionyl (2,4-hexanedione)
- Acetylbutyryl (2,4-heptanedione)
Comparison: this compound is unique due to its high reactivity and ability to form stable metal complexes. Compared to similar compounds, this compound has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid evaporation and high reactivity. Its ability to exist in equilibrium between keto and enol forms also enhances its versatility in chemical reactions .
Properties
IUPAC Name |
pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCREAYFQTBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
Record name | PENTANE-2,4-DIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-PENTADIONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021979 | |
Record name | 2,4-Pentanedione | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid. | |
Record name | PENTANE-2,4-DIONE | |
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Record name | 2,4-Pentanedione | |
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Record name | 2,4-Pentanedione | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
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Boiling Point |
284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F | |
Record name | PENTANE-2,4-DIONE | |
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Record name | Acetyl acetone | |
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Record name | 2,4-Pentanedione | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
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Flash Point |
93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F | |
Record name | PENTANE-2,4-DIONE | |
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Solubility |
In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16 | |
Record name | Acetyl acetone | |
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Record name | 2,4-Pentanedione | |
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Density |
0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975 | |
Record name | PENTANE-2,4-DIONE | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
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Vapor Density |
3.5 (Air = 1), Relative vapor density (air = 1): 3.45 | |
Record name | Acetyl acetone | |
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Vapor Pressure |
2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93 | |
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Impurities |
The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%). | |
Record name | Acetyl acetone | |
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Color/Form |
Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins. | |
CAS No. |
123-54-6 | |
Record name | PENTANE-2,4-DIONE | |
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Record name | Acetylacetone | |
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Record name | Acetyl acetone | |
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Record name | 2,4-Pentanedione | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46R950BP4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyl acetone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-PENTADIONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-10.3 °F (USCG, 1999), -23 °C, -10.3 °F | |
Record name | PENTANE-2,4-DIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetyl acetone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-PENTADIONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of acetylacetone?
A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. Structurally, it is a β-diketone, meaning it has two ketone groups separated by a single carbon atom.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exists in a keto-enol tautomeric equilibrium. [] Nuclear magnetic resonance (NMR) spectroscopy reveals a singlet resonance for the methine proton of the enolate anion, confirming its existence. [] Infrared (IR) spectroscopy shows characteristic absorptions for both the keto and enol tautomers, particularly in the carbonyl stretching region (1500-1750 cm-1). [, ]
Q3: Does this compound exist in different forms?
A3: Yes, this compound exhibits tautomerism, existing as both keto and enol forms in equilibrium. [, ] The enol form is stabilized by intramolecular hydrogen bonding.
Q4: How do solvents influence the keto-enol equilibrium of this compound?
A4: Solvent polarity and hydrogen bonding ability significantly affect the keto-enol ratio. [] Polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form.
Q5: Why is this compound widely used in coordination chemistry?
A5: this compound readily forms stable complexes with various metal ions, acting as a bidentate ligand through its two oxygen atoms. [, , , ] This property is valuable in fields like catalysis, materials science, and extraction processes.
Q6: How does the structure of this compound contribute to its metal-binding ability?
A6: The two oxygen atoms in this compound are well-positioned to chelate metal ions, forming stable six-membered rings. This chelation enhances the stability of the resulting metal complexes.
Q7: Can this compound stabilize high oxidation states in metal complexes?
A7: Yes, research shows that when modified into tetradentate ligands like this compound bis(dithiocarbazate) Schiff bases, it can stabilize high oxidation states of metals like Cu(III) and Ni(III). [] This is due to the ligand's ability to delocalize electron density and balance the high charge of the metal ion.
Q8: What are some applications of this compound metal complexes?
A8: this compound metal complexes have applications in:
- Catalysis: They can act as catalysts in various organic reactions, including oxidations, reductions, and coupling reactions. []
- Materials science: They are used as precursors for preparing metal oxide nanoparticles, thin films, and other materials with tailored properties. []
- Extraction processes: this compound and its derivatives can selectively extract metal ions from aqueous solutions, finding applications in hydrometallurgy and analytical chemistry. [, , , ]
- Corrosion Inhibition: Rare earth element β-diketone complexes, including cerium and lanthanum this compound, have shown effectiveness in inhibiting corrosion of mild steel and stainless steel in saline solutions. []
Q9: How is this compound used in analytical chemistry?
A9: this compound is used as a derivatizing agent for formaldehyde analysis. [, ] It reacts with formaldehyde to form a fluorescent compound (3,5-diacetyl-1,4-dihydrolutidine), allowing for sensitive detection and quantification.
Q10: Are there standardized methods for determining this compound concentration?
A10: Yes, iodometric titration and high-performance liquid chromatography (HPLC) are commonly employed methods for accurate quantification of this compound. [, ]
Q11: Can this compound participate in reactions other than metal complexation?
A11: Yes, the active methylene group in this compound can undergo various reactions, including alkylations, arylations, and condensations. []
Q12: What is the significance of the γ-alkylation of this compound dianions?
A12: This reaction allows for the introduction of alkyl groups at the terminal methyl group of this compound, expanding its synthetic utility. []
Q13: Can this compound be used to synthesize heterocyclic compounds?
A13: Yes, this compound serves as a building block for synthesizing various heterocycles, including thiazoles, pyrazoles, and triazines. [] These heterocycles often possess significant biological activities.
Q14: Is this compound biodegradable?
A14: While information on its biodegradability is limited in the provided research, this compound's relatively simple structure suggests it may be susceptible to microbial degradation under appropriate environmental conditions.
Q15: Are there any environmental concerns associated with this compound?
A15: this compound is flammable and may be harmful if swallowed or inhaled. [] Responsible handling and disposal are crucial to minimize potential environmental risks.
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